Cas no 891449-08-4 ({2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid)
![{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid structure](https://it.kuujia.com/scimg/cas/891449-08-4x500.png)
891449-08-4 structure
Nome del prodotto:{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- {2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
- (2-[(4-ACETYLPHENOXY)METHYL]-1H-BENZIMIDAZOL-1-YL)ACETIC ACID
- AKOS003573806
- 2-[2-[(4-acetylphenoxy)methyl]benzimidazol-1-yl]acetic acid
- AQ-086/43383918
- 891449-08-4
- [2-(4-acetylphenoxymethyl)-1,3-benzodiazol-1-yl]acetic acid
-
- MDL: MFCD06755441
- Inchi: InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23)
- Chiave InChI: JEFVCYRSHFWKQV-UHFFFAOYSA-N
- Sorrisi: CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
Proprietà calcolate
- Massa esatta: 324.11100700g/mol
- Massa monoisotopica: 324.11100700g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 6
- Complessità: 462
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 81.4Ų
{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11028051-1g |
2-(2-((4-Acetylphenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetic acid |
891449-08-4 | 97% | 1g |
$297 | 2024-07-18 |
{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid Letteratura correlata
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
891449-08-4 ({2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid) Prodotti correlati
- 946211-20-7(3,3-dimethyl-N-(2-{(methylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide)
- 1805428-55-0(Methyl 2-bromo-4-(difluoromethyl)-3-methoxypyridine-5-acetate)
- 1261625-14-2(2-Fluoro-5-hydroxyquinoline)
- 55211-73-9(2-(4-Nitrophenyl)-4H-3,1-benzoxathiin-4-one)
- 2229258-06-2({2-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}methanamine)
- 73089-93-7(1-(2-Hydroxyethyl)cyclopentanol)
- 122902-82-3(2-amino-N-2-(1H-indol-3-yl)ethylacetamide)
- 1361911-06-9(3-(2,4-Dichlorophenyl)-2-(difluoromethoxy)-5-fluoropyridine)
- 488119-48-8(3-(4-bromophenyl)-1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole)
- 587885-91-4(4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso